2',3'-Didehydro-2',3'-dideoxycytidine
2',3'-Didehydro-2',3'-dideoxycytidine
Brand Name:
Vulcanchem
CAS No.:
7481-88-1
VCID:
VC0043274
InChI:
InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1
SMILES:
C1=CC(OC1CO)N2C=CC(=NC2=O)N
Molecular Formula:
C9H11N3O3
Molecular Weight:
209.2 g/mol
2',3'-Didehydro-2',3'-dideoxycytidine
CAS No.: 7481-88-1
Reference Standards
VCID: VC0043274
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol
CAS No. | 7481-88-1 |
---|---|
Product Name | 2',3'-Didehydro-2',3'-dideoxycytidine |
Molecular Formula | C9H11N3O3 |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 4-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1 |
Standard InChIKey | OOBICGOWICFMIX-POYBYMJQSA-N |
Isomeric SMILES | C1=C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N |
SMILES | C1=CC(OC1CO)N2C=CC(=NC2=O)N |
Canonical SMILES | C1=CC(OC1CO)N2C=CC(=NC2=O)N |
Synonyms | 2’,3’-Didehydro-2’,3’-dideoxycytidine; 1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)cytosine; 2’,3’-Dideoxycytidin-2’-ene; 2’,3’-Dideoxy-2’-Cytidinene; D 4C; USP Zalcitabine Related Compound A |
PubChem Compound | 64683 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume